molecular formula C16H8N4O8S B14577373 Thiophene, 2,5-bis(2,4-dinitrophenyl)- CAS No. 61200-48-4

Thiophene, 2,5-bis(2,4-dinitrophenyl)-

Cat. No.: B14577373
CAS No.: 61200-48-4
M. Wt: 416.3 g/mol
InChI Key: LIDBBSRAOZAGKZ-UHFFFAOYSA-N
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Description

Thiophene, 2,5-bis(2,4-dinitrophenyl)- is a derivative of thiophene, a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of thiophene derivatives, including Thiophene, 2,5-bis(2,4-dinitrophenyl)-, typically involves condensation reactions. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods often involve the use of sulfurizing agents such as phosphorus pentasulfide (P4S10) and various α-methylene carbonyl compounds . Industrial production methods may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Thiophene, 2,5-bis(2,4-dinitrophenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve halogenating agents. The major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted thiophene derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Thiophene, 2,5-bis(2,4-dinitrophenyl)- involves its interaction with various molecular targets and pathways. For instance, thiophene derivatives can act as voltage-gated sodium channel blockers, which is a mechanism utilized in certain anesthetics . The specific molecular targets and pathways involved depend on the particular application and the structure of the thiophene derivative.

Comparison with Similar Compounds

Thiophene, 2,5-bis(2,4-dinitrophenyl)- can be compared with other thiophene derivatives such as suprofen and articaine. Suprofen is a nonsteroidal anti-inflammatory drug, while articaine is used as a dental anesthetic . The uniqueness of Thiophene, 2,5-bis(2,4-dinitrophenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Similar compounds include other substituted thiophenes that exhibit a range of pharmacological and industrial applications .

Properties

CAS No.

61200-48-4

Molecular Formula

C16H8N4O8S

Molecular Weight

416.3 g/mol

IUPAC Name

2,5-bis(2,4-dinitrophenyl)thiophene

InChI

InChI=1S/C16H8N4O8S/c21-17(22)9-1-3-11(13(7-9)19(25)26)15-5-6-16(29-15)12-4-2-10(18(23)24)8-14(12)20(27)28/h1-8H

InChI Key

LIDBBSRAOZAGKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C2=CC=C(S2)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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